molecular formula C21H20N2OS B2789803 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 361470-57-7

4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2789803
CAS RN: 361470-57-7
M. Wt: 348.46
InChI Key: RDMPSNPYGDIUQF-UHFFFAOYSA-N
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Description

4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as TBN-1, is a synthetic compound that has been the subject of several scientific research studies due to its potential therapeutic applications. TBN-1 belongs to the class of benzothiazole derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism of Action

The exact mechanism of action of 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it has been suggested that 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exerts its biological activities by modulating various signaling pathways in cells. For example, 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism. 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can reduce tumor growth, improve glucose metabolism, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one of the limitations of using 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of acetic anhydride and triethylamine. The reaction mixture is then refluxed for several hours, followed by purification using column chromatography. The final product is obtained as a white solid with a yield of around 50%.

Scientific Research Applications

4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. In addition, 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c24-20(23-21-22-18-8-4-5-9-19(18)25-21)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMPSNPYGDIUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

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